KAG-308 -

KAG-308

Catalog Number: EVT-8240191
CAS Number:
Molecular Formula: C24H30F2N4O3
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KAG-308 is a novel compound identified as a selective agonist for the prostaglandin E2 receptor subtype EP4. It has been studied primarily for its therapeutic potential in treating ulcerative colitis and for its ability to reduce the risk of colorectal carcinogenesis. The compound demonstrates anti-inflammatory properties and promotes epithelial regeneration, making it a promising candidate in gastrointestinal therapies. KAG-308 is notable for its oral bioavailability, which distinguishes it from other EP4 agonists that are not orally available.

Source

The compound KAG-308 was developed through research efforts aimed at identifying effective treatments for inflammatory bowel diseases. Its pharmacological properties were evaluated in various preclinical models, particularly focusing on its efficacy in mouse models of ulcerative colitis and colorectal cancer.

Classification

KAG-308 is classified as a selective agonist for the EP4 receptor, which is one of the four subtypes of prostaglandin E receptors. This classification places it within the broader category of prostanoid receptor modulators, which are important targets in various therapeutic areas, particularly in inflammation and cancer.

Synthesis Analysis

Methods

  • Fluorination: This method is crucial for introducing fluorine atoms into organic molecules, which can enhance metabolic stability and selectivity.
  • Functional Group Modification: Adjustments to functional groups on the prostaglandin skeleton are performed to optimize receptor binding and pharmacokinetic properties.
Molecular Structure Analysis

Structure

KAG-308 possesses a complex molecular structure characterized by specific functional groups that confer its selectivity for the EP4 receptor. The molecular formula and structural representation have not been explicitly detailed in the literature but would typically include:

  • Fluorinated Alkyl Chains: These enhance receptor binding.
  • Prostaglandin Skeleton: Retaining key features of prostaglandins that facilitate interaction with EP receptors.

Data

Chemical Reactions Analysis

Reactions

KAG-308 undergoes various chemical reactions typical of small molecule drugs, including:

  • Binding Interactions: It selectively binds to the EP4 receptor, activating downstream signaling pathways.
  • Metabolic Stability: Studies suggest that KAG-308 is stable against β-oxidation, a common metabolic pathway that can deactivate similar compounds.

Technical Details

The interactions with biological targets involve:

  1. Receptor Activation: Binding to EP4 leads to activation of adenylate cyclase, increasing cyclic adenosine monophosphate levels.
  2. Inhibition of Pro-inflammatory Cytokines: KAG-308 reduces tumor necrosis factor-alpha production, demonstrating its anti-inflammatory action.
Mechanism of Action

Process

KAG-308 functions primarily through selective activation of the EP4 receptor. This mechanism involves:

  1. Receptor Engagement: Upon oral administration, KAG-308 binds to EP4 receptors located on intestinal epithelial cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that promote mucosal healing and reduce inflammation.

Data

In preclinical studies, KAG-308 was shown to significantly suppress colitis development and promote histological healing in mouse models compared to controls. It also exhibited preventive effects against colorectal carcinogenesis by mitigating inflammation-related damage.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in available literature, compounds like KAG-308 typically exhibit:

  • Stability: Resistant to common metabolic pathways.
  • Oral Bioavailability: Enhanced due to structural modifications allowing effective absorption in gastrointestinal tract.

Chemical Properties

Chemical properties include:

  • Reactivity: KAG-308's reactivity profile indicates stability under physiological conditions while being reactive enough to engage with biological targets.
  • Solubility: Optimal solubility characteristics would be necessary for effective therapeutic use.
Applications

KAG-308 has significant potential applications in scientific research and clinical settings:

  1. Ulcerative Colitis Treatment: As an EP4-selective agonist, it offers a new therapeutic strategy for managing this chronic inflammatory condition.
  2. Colorectal Cancer Prevention: By reducing inflammation associated with colitis, KAG-308 may lower the risk of developing colorectal cancer, making it a candidate for chemoprevention strategies.
  3. Research Tool: Its selective action on EP4 receptors provides a valuable tool for studying prostaglandin signaling pathways and their roles in inflammation and cancer biology.

Properties

Product Name

KAG-308

IUPAC Name

(2Z,3aR,4R,5R,6aS)-3,3-difluoro-4-[(E,3R,4R)-3-hydroxy-4-(3-methylphenyl)pent-1-enyl]-2-[4-(2H-tetrazol-5-yl)butylidene]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-5-ol

Molecular Formula

C24H30F2N4O3

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1

InChI Key

KSELABKNBIUMGG-YGBAREPYSA-N

SMILES

CC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O

Canonical SMILES

CC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C(/C(=C/CCCC4=NNN=N4)/O3)(F)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.